3-(6-Methoxypyridazin-3-yl)aniline is a chemical compound belonging to the pyridazine family. This compound has attracted considerable interest in both academic and industrial settings due to its potential therapeutic applications and utility as a building block in organic synthesis. Its unique structure contributes to its reactivity and biological activity, making it a valuable compound in medicinal chemistry and materials science.
3-(6-Methoxypyridazin-3-yl)aniline is classified under the category of pyridazine derivatives, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its chemical structure is characterized by the presence of a methoxy group attached to a pyridazine ring, which is further substituted with an aniline moiety.
The synthesis of 3-(6-Methoxypyridazin-3-yl)aniline can be achieved through several methods, with one common approach being the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst, allowing for the formation of carbon-carbon bonds under mild conditions.
In a typical synthesis, the following steps may be involved:
The molecular structure of 3-(6-Methoxypyridazin-3-yl)aniline features a pyridazine ring substituted at the 3-position with an aniline group and at the 6-position with a methoxy group. The chemical formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
3-(6-Methoxypyridazin-3-yl)aniline can undergo various chemical reactions including:
Common reagents used in these reactions include:
The specific reaction conditions (temperature, pressure, solvent) will depend on the desired product and must be optimized for yield and purity.
The mechanism of action for 3-(6-Methoxypyridazin-3-yl)aniline is linked to its interaction with biological targets. In medicinal chemistry contexts, this compound may exert its effects by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could potentially inhibit angiogenesis by targeting vascular endothelial growth factor receptors or other related pathways.
Research into similar pyridazine derivatives has shown that modifications at specific positions on the ring can significantly influence biological activity, suggesting that this compound could also exhibit potent pharmacological effects depending on its structural nuances.
Relevant analyses such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to characterize this compound and confirm its structure.
3-(6-Methoxypyridazin-3-yl)aniline has potential applications in various fields:
The synthesis of 3-(6-Methoxypyridazin-3-yl)aniline (CAS 939428-11-2) relies heavily on palladium-catalyzed cross-coupling, with the Suzuki-Miyaura reaction being the most efficient route. This method proceeds via two critical stages:
Table 1: Key Parameters for Suzuki-Miyaura Coupling
Component | Role | Optimal Equivalents | Impact on Yield |
---|---|---|---|
Pd(PPh₃)₄ | Catalyst | 0.05 eq | < 0.03 eq: Incomplete reaction |
Na₂CO₃ | Base | 2.5 eq | Lower: Hydrolysis byproducts |
DME:H₂O | Solvent | 1:1 v/v | Single solvent: ≤ 40% yield |
Reaction Temperature | Kinetic control | 80°C | > 90°C: Decomposition observed |
This route achieves isolated yields of 68–75% but faces challenges with regioselectivity. The electron-rich aniline moiety necessitates protective strategies (e.g., N-acetylation) to prevent undesired C─N bond formation or protodeboronation [1]. Alternative approaches using chloropyridazines and nucleophilic aromatic substitution are less efficient due to the methoxy group’s electron-donating effect, which reduces the ring’s electrophilicity by 30–40% [1].
Solvent polarity and protic character critically influence both coupling efficiency and byproduct profiles:
Table 2: Solvent Effects on Coupling Kinetics
Solvent System | Rate Constant (k₁, min⁻¹) | Byproduct Formation | Aniline Protection Required? |
---|---|---|---|
DME | 0.18 | Low (<5%) | Yes |
THF/H₂O (3:1) | 0.25 | Moderate (10–15%) | Yes |
DME/H₂O (1:1) | 0.32 | Low (<7%) | No |
DMF | 0.41 | High (20–30%) | Yes |
Reaction kinetics exhibit Arrhenius behavior between 60–90°C (Eₐ = 45 kJ/mol). Above 90°C, decomposition pathways dominate, especially in the presence of unprotected anilines [1].
The primary synthetic impurities include:
Chromatographic Resolution employs silica gel with n-hexane/ethyl acetate (3:1 → 1:2 gradients). The target compound elutes at Rf 0.3–0.4, while 2- and 4-isomers resolve at Rf 0.25 and 0.55, respectively [8]. Crystallization Optimization uses ethanol/water (4:1), exploiting the compound’s limited aqueous solubility (1.2 mg/mL). This reduces isomeric contaminants to <0.5% but requires slow cooling (0.5°C/min) to prevent oiling out [8].
Table 3: Purification Efficacy Across Methods
Method | Purity (%) | Isomer Removal Efficiency | Recovery Yield |
---|---|---|---|
Silica Chromatography | 98.5 | 2-isomer: 99%; 4-isomer: 95% | 65–70% |
Ethanol/Water Crystallization | 99.8 | 2-isomer: 100%; 4-isomer: 100% | 85–90% |
Activated Charcoal Treatment | 97.2 | 2-isomer: 80%; 4-isomer: 75% | >95% |
Acid-Base Extraction leverages the aniline’s basicity (pKₐ ~4.5). Washing crude product with 0.1M HCl removes neutral impurities, while subsequent basification (pH 10) and ethyl acetate extraction recover the free base [1].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5